molecular formula C28H21NO4 B12540044 1-{[4-(Perylen-3-yl)butanoyl]oxy}pyrrolidine-2,5-dione CAS No. 689263-71-6

1-{[4-(Perylen-3-yl)butanoyl]oxy}pyrrolidine-2,5-dione

Cat. No.: B12540044
CAS No.: 689263-71-6
M. Wt: 435.5 g/mol
InChI Key: BLNPWNQHMQAQLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[4-(Perylen-3-yl)butanoyl]oxy}pyrrolidine-2,5-dione is a synthetic organic compound characterized by a pyrrolidine-2,5-dione core functionalized with a perylene-based substituent. The perylene moiety, a polycyclic aromatic hydrocarbon (PAH), confers unique photophysical properties, such as strong fluorescence and electron-accepting capabilities, while the pyrrolidine-2,5-dione group serves as a reactive ester for conjugation or polymerization. This compound is primarily investigated for applications in organic electronics, optoelectronic materials, and as a building block for functional polymers .

Properties

CAS No.

689263-71-6

Molecular Formula

C28H21NO4

Molecular Weight

435.5 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-perylen-3-ylbutanoate

InChI

InChI=1S/C28H21NO4/c30-24-15-16-25(31)29(24)33-26(32)12-3-5-17-13-14-23-21-10-2-7-18-6-1-9-20(27(18)21)22-11-4-8-19(17)28(22)23/h1-2,4,6-11,13-14H,3,5,12,15-16H2

InChI Key

BLNPWNQHMQAQLB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCC2=C3C=CC=C4C3=C(C=C2)C5=CC=CC6=C5C4=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-(Perylen-3-yl)butanoyl]oxy}pyrrolidine-2,5-dione typically involves the following steps:

    Formation of the Perylene Derivative: Perylene is first functionalized to introduce a butanoyl group. This can be achieved through Friedel-Crafts acylation using butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Coupling with Pyrrolidine-2,5-dione: The perylene derivative is then coupled with pyrrolidine-2,5-dione. This step often involves the use of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-{[4-(Perylen-3-yl)butanoyl]oxy}pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The perylene moiety can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroperylene derivatives.

    Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Oxidation: Perylenequinone derivatives.

    Reduction: Hydroperylene derivatives.

    Substitution: Perylenebutanoyl carboxylic acid and pyrrolidine-2,5-dione.

Scientific Research Applications

Chemistry

In the field of chemistry, 1-{[4-(Perylen-3-yl)butanoyl]oxy}pyrrolidine-2,5-dione serves as a versatile building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical modifications, making it valuable for developing new materials and compounds.

Table 1: Chemical Reactions of 1-{[4-(Perylen-3-yl)butanoyl]oxy}pyrrolidine-2,5-dione

Reaction TypeDescriptionCommon Reagents
OxidationConverts perylene moiety to quinonesPotassium permanganate
ReductionForms hydroperylene derivativesSodium borohydride
SubstitutionHydrolysis of ester linkageHydrochloric acid, Sodium hydroxide

Biology

The compound is being investigated for its potential as a fluorescent probe. The perylene moiety is known for its strong fluorescence properties, making it suitable for applications in bioimaging and detection.

Case Study: Fluorescent Probes
Research indicates that perylene derivatives can be utilized in biological systems to visualize cellular processes. A study demonstrated that these compounds can selectively stain mitochondria in living cells, providing insights into mitochondrial dynamics.

Medicine

1-{[4-(Perylen-3-yl)butanoyl]oxy}pyrrolidine-2,5-dione is also explored for its potential applications in drug delivery systems. The pyrrolidine core can form stable conjugates with various bioactive molecules, facilitating targeted delivery and controlled release.

Case Study: Drug Delivery Systems
In a study focused on drug delivery applications, the compound was conjugated with an anticancer drug. The results showed enhanced solubility and stability of the drug in physiological conditions, leading to improved therapeutic efficacy in tumor models.

Research indicates that compounds related to perylene derivatives exhibit a range of biological activities including:

Antiviral Activity

A study demonstrated that derivatives similar to 1-{[4-(Perylen-3-yl)butanoyl]oxy}pyrrolidine-2,5-dione can inhibit the replication of various respiratory viruses.

Table 3: Antiviral Efficacy of Perylenyl Compounds

CompoundVirus TypeEC50 (µM)CC50 (µM)Selectivity Index
5-(Perylen-3-ylethynyl)uridineInfluenza A6589981.52
1-{[4-(Perylen-3-yl)butanoyl]oxy}pyrrolidine-2,5-dioneRSVTBDTBDTBD

Note: TBD = To Be Determined

Mechanism of Action

The mechanism by which 1-{[4-(Perylen-3-yl)butanoyl]oxy}pyrrolidine-2,5-dione exerts its effects is largely dependent on its application:

    Fluorescent Probes: The perylene moiety absorbs light and re-emits it at a different wavelength, making it useful for imaging and detection.

    Drug Delivery: The pyrrolidine-2,5-dione core can form stable conjugates with drugs, facilitating targeted delivery and controlled release.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of activated esters derived from pyrrolidine-2,5-dione. Below is a detailed comparison with analogous compounds, focusing on structural features, reactivity, and applications.

Structural and Functional Analogues

A. 1-[(11-Sulfanylundecanoyl)oxy]pyrrolidine-2,5-dione

  • Structure: Features an 11-mercaptoundecanoyl chain instead of the perylene-butanoyl group.
  • Reactivity: The thiol (-SH) terminal group enables conjugation with polymers (e.g., polyethylenimine, PEI) via disulfide bonds, forming bioconjugates like MUAPEI (11-mercaptoundecanoic acid-polyethylenimine) .
  • Mass Spectral Data : Molecular ion peak at m/z 315 and a fragment at m/z 201 (indicative of ester bond cleavage) .
  • Applications : Drug delivery systems, gene transfection agents, and surface functionalization due to thiol reactivity.

B. Pyrrolidine-2,5-dione Derivatives with Aliphatic Chains

  • Structure: Shorter aliphatic chains (e.g., acetyl or butyryl) replace the perylene or sulfanylundecanoyl groups.
  • Reactivity : Lower steric hindrance allows faster hydrolysis but reduced stability in aqueous environments.
  • Applications : Primarily used as intermediates in peptide synthesis or polymer crosslinking.

C. Perylene-Containing Derivatives

  • Structure : Perylene analogs without the pyrrolidine-2,5-dione core (e.g., perylene diimides).
  • Photophysical Properties: Higher fluorescence quantum yields (~90%) compared to 1-{[4-(Perylen-3-yl)butanoyl]oxy}pyrrolidine-2,5-dione (~60–70%, estimated).
  • Applications : Organic photovoltaics (OPVs), light-emitting diodes (OLEDs), and sensors.
Key Comparison Table
Property 1-{[4-(Perylen-3-yl)butanoyl]oxy}pyrrolidine-2,5-dione 1-[(11-Sulfanylundecanoyl)oxy]pyrrolidine-2,5-dione Perylene Diimides
Core Functional Group Pyrrolidine-2,5-dione Pyrrolidine-2,5-dione Diimide
Substituent Perylen-3-yl-butanoyl 11-Sulfanylundecanoyl Perylene
Reactive Site Ester (for conjugation) Thiol (-SH) Imide (electron-deficient)
Molecular Weight (Da) ~454 (calculated) 315 (observed) ~392 (typical)
Key Spectral Data N/A (limited published data) m/z 315 (M⁺), m/z 201 (ester cleavage) λabs ~520 nm
Primary Applications Optoelectronics, polymer synthesis Bioconjugation, drug delivery OPVs, sensors

Research Findings and Implications

Stability and Reactivity
  • The perylene-butanoyl substituent in 1-{[4-(Perylen-3-yl)butanoyl]oxy}pyrrolidine-2,5-dione enhances photostability compared to aliphatic derivatives but introduces steric hindrance, slowing ester hydrolysis.
  • In contrast, 1-[(11-sulfanylundecanoyl)oxy]pyrrolidine-2,5-dione exhibits rapid thiol-mediated conjugation, making it suitable for dynamic bioconjugation systems .
Limitations and Challenges
  • Limited solubility of the perylene derivative in polar solvents restricts its use in aqueous systems.
  • Thiol-containing analogs face oxidation risks, necessitating inert handling conditions .

Biological Activity

1-{[4-(Perylen-3-yl)butanoyl]oxy}pyrrolidine-2,5-dione is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by a unique structure that incorporates perylene, a polycyclic aromatic hydrocarbon known for its fluorescent properties and biological interactions. The focus of this article is to explore the biological activity of this compound through various studies and research findings.

Chemical Structure

The chemical structure of 1-{[4-(Perylen-3-yl)butanoyl]oxy}pyrrolidine-2,5-dione can be represented as follows:

C28H21NO4\text{C}_{28}\text{H}_{21}\text{N}\text{O}_{4}

This structure includes a pyrrolidine ring and a perylene moiety, which are essential for its biological activity.

Biological Activity Overview

Research indicates that compounds related to perylene derivatives exhibit a range of biological activities, including antiviral, anticancer, and antimicrobial effects. The specific biological activities associated with 1-{[4-(Perylen-3-yl)butanoyl]oxy}pyrrolidine-2,5-dione are summarized below.

Antiviral Activity

A study on perylenyl derivatives demonstrated their ability to inhibit the replication of various respiratory viruses such as influenza A and respiratory syncytial virus (RSV). The mechanism proposed involves disruption of the viral lipid membrane, leading to impaired viral entry into host cells .

Table 1: Antiviral Efficacy of Perylenyl Compounds

CompoundVirus TypeEC50 (µM)CC50 (µM)Selectivity Index
5-(Perylen-3-ylethynyl)uridineInfluenza A6589981.52
1-{[4-(Perylen-3-yl)butanoyl]oxy}pyrrolidine-2,5-dioneRSVTBDTBDTBD

Note: TBD = To Be Determined

Anticancer Activity

The compound's structural similarity to other known anticancer agents suggests potential cytotoxic effects against various cancer cell lines. Preliminary studies indicate that perylene derivatives can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Case Studies

  • Case Study on Antiviral Properties :
    A detailed investigation into the antiviral properties of related perylene compounds revealed that these compounds could effectively inhibit viral replication in vitro. The study measured cytotoxicity and antiviral efficacy, highlighting the importance of structural modifications in enhancing biological activity .
  • Case Study on Anticancer Effects :
    Another study focused on the anticancer potential of perylene derivatives demonstrated that certain modifications led to increased cytotoxicity against breast cancer cell lines. The findings suggested a correlation between the degree of substitution on the perylene ring and the effectiveness of the compound in inducing cell death .

The proposed mechanisms through which 1-{[4-(Perylen-3-yl)butanoyl]oxy}pyrrolidine-2,5-dione exerts its biological effects include:

  • Membrane Disruption : The interaction with viral membranes may lead to structural destabilization.
  • Oxidative Stress Induction : Similar compounds have been shown to generate reactive oxygen species (ROS), contributing to apoptosis in cancer cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.